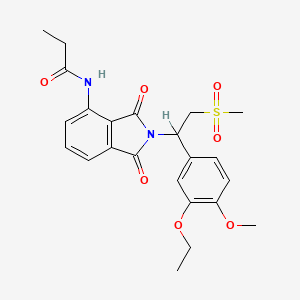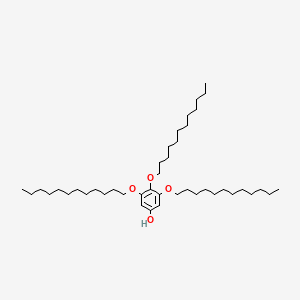
2-(3,5-Dimethylphenyl)-1,2-dihydrophthalazin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethylphenyl)-1,2-dihydrophthalazin-1-one is an organic compound that belongs to the class of phthalazinones This compound is characterized by the presence of a phthalazinone core structure substituted with a 3,5-dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)-1,2-dihydrophthalazin-1-one typically involves the reaction of 3,5-dimethylbenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized under acidic conditions to yield the desired phthalazinone compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Dimethylphenyl)-1,2-dihydrophthalazin-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the phthalazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
2-(3,5-Dimethylphenyl)-1,2-dihydrophthalazin-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dimethylphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,5-Dimethylphenyl)-1,3-benzoxazole
- 2-(3,5-Dimethylphenyl)-1,3-benzothiazole
- 2-(3,5-Dimethylphenyl)-1,3-benzimidazole
Comparison
Compared to these similar compounds, 2-(3,5-Dimethylphenyl)-1,2-dihydrophthalazin-1-one exhibits unique properties due to the presence of the phthalazinone core. This structural difference imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C16H14N2O |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
2-(3,5-dimethylphenyl)phthalazin-1-one |
InChI |
InChI=1S/C16H14N2O/c1-11-7-12(2)9-14(8-11)18-16(19)15-6-4-3-5-13(15)10-17-18/h3-10H,1-2H3 |
Clave InChI |
LPQGFKNUGGDQHT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3C=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


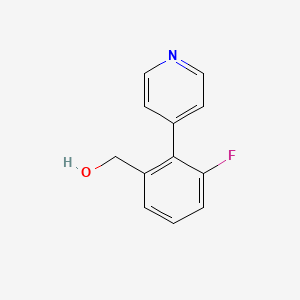
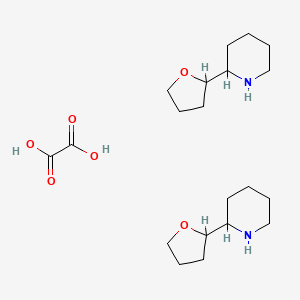

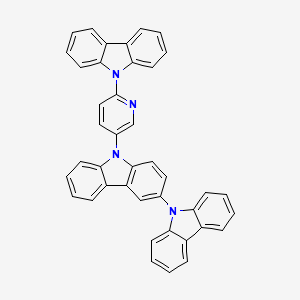

![(3R)-3-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-propan-2-yl-2,3-dihydropyran-4-one](/img/structure/B14123817.png)
![4-IMidazolidinone, 5-[(S)-(benzoyloxy)[1-(triphenylMethyl)-1H-iMidazol-4-yl]Methyl]-2-(1,1-diMethylethyl)-3-Methyl-, (2R,5S)-](/img/structure/B14123818.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B14123823.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxypropyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B14123826.png)
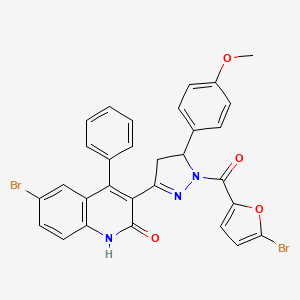
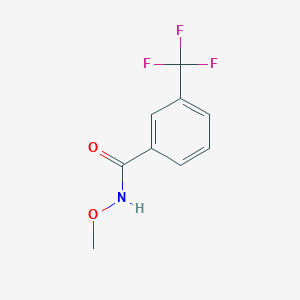
![2-Chloro-5-[2-(6-chloropyridin-3-yl)ethynyl]pyridine](/img/structure/B14123848.png)
